Methylnaltrexone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

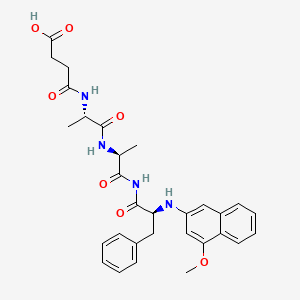

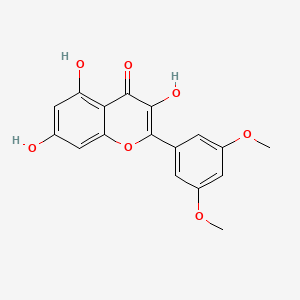

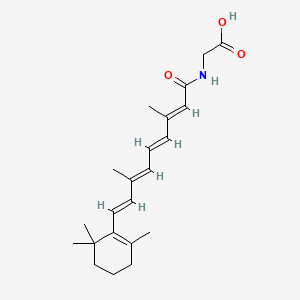

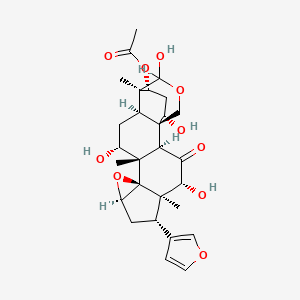

La metilnaltrexona es un antagonista periférico del receptor μ-opioide utilizado principalmente para tratar el estreñimiento inducido por opioides. A diferencia de otros antagonistas opioides, la metilnaltrexona no cruza la barrera hematoencefálica, lo que le permite aliviar el estreñimiento sin afectar los efectos analgésicos de los opioides .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La metilnaltrexona se sintetiza a partir de la naltrexona mediante un proceso de metilación. La síntesis implica los siguientes pasos:

Conversión de Naltrexona: La naltrexona se convierte primero en su forma de metioduro.

Métodos de Producción Industrial

La producción industrial de metilnaltrexona suele seguir la misma ruta sintética pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica a menudo mediante técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

La metilnaltrexona sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: La metilnaltrexona puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de metilnaltrexona.

Sustitución: La metilnaltrexona puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución suelen implicar agentes halogenantes como el bromo o el cloro.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varias formas oxidadas y reducidas de metilnaltrexona, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

La metilnaltrexona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los compuestos de amonio cuaternario.

Biología: Se investiga por sus efectos en la motilidad gastrointestinal y las interacciones con los receptores opioides.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos dirigidos a los receptores opioides.

Mecanismo De Acción

La metilnaltrexona ejerce sus efectos uniéndose selectivamente a los receptores μ-opioides periféricos en el tracto gastrointestinal. Esta unión evita que los opioides interactúen con estos receptores, reduciendo así el estreñimiento sin afectar la analgesia mediada por el sistema nervioso central. La estructura de amonio cuaternario de la metilnaltrexona evita que cruce la barrera hematoencefálica, asegurando su acción periférica .

Comparación Con Compuestos Similares

Compuestos Similares

Naltrexona: Un antagonista opioide no selectivo que cruza la barrera hematoencefálica y se utiliza para tratar la dependencia de opioides y alcohol.

Naloxona: Otro antagonista opioide utilizado para revertir las sobredosis de opioides, también cruza la barrera hematoencefálica.

Singularidad

La característica única de la metilnaltrexona es su incapacidad para cruzar la barrera hematoencefálica, lo que le permite aliviar el estreñimiento inducido por opioides sin afectar al alivio del dolor. Esto la hace particularmente útil para pacientes que requieren terapia opioide continua .

Propiedades

| Methylnaltrexone is a pheriphally-acting μ-opioid antagonists that acts on the gastrointestinal tract inhibit opioid-induced decrease in gastric motility and transit time. Because methylnaltrexone is a quaternary derivative of naltrexone, it produces its gastrointestinal effects without producing analgesic effects or withdrawal symptoms as it does not cross the blood-brain-barrier. | |

Número CAS |

83387-25-1 |

Fórmula molecular |

C21H26NO4+ |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |

InChI |

InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1 |

Clave InChI |

JVLBPIPGETUEET-GAAHOAFPSA-O |

SMILES isomérico |

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |

SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |

SMILES canónico |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |

Solubilidad |

≥5 mg/mL |

Sinónimos |

(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one methyl-naltrexone hydrobromide methylnaltrexone methylnaltrexone bromide morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)- morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)- morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)- MRZ 2663BR MRZ-2663 N-methylnaltrexone bromide naltrexone MB naltrexone methobromide naltrexone methylbromide naltrexonium methiodide quaternary ammonium naltrexone relisto |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine](/img/structure/B1235316.png)

![methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235317.png)